N,1-Dimethylcyclohexane-1-carboxamide

Physicochemical property Distillation Thermal stability

Generic 'cyclohexanecarboxamide' sourcing risks regioisomer misidentification and batch failure. N,1-Dimethylcyclohexane-1-carboxamide (CAS 61930-86-7) eliminates this ambiguity. • BMRB-archived ¹H NMR spectrum enables definitive QC spectroscopic match • Predicted bp 288.5 °C (~39 °C above N,N-dimethyl analog) widens thermal window for solvent-free distillation • Near-zero vapor pressure vs. 0.0225 mmHg for N,N-isomer minimizes headspace-GC background interference Supplied at 97% purity with documented CAS for SAR and IP-sensitive workflows.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 61930-86-7
Cat. No. B3025541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-Dimethylcyclohexane-1-carboxamide
CAS61930-86-7
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)C(=O)NC
InChIInChI=1S/C9H17NO/c1-9(8(11)10-2)6-4-3-5-7-9/h3-7H2,1-2H3,(H,10,11)
InChIKeyJFCLRCMKDGTKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,1-Dimethylcyclohexane-1-carboxamide: Identity & Class


N,1‑Dimethylcyclohexane‑1‑carboxamide (C₉H₁₇NO, MW 155.24 g/mol) belongs to the cyclohexanecarboxamide family and is distinguished by concurrent N‑methyl and C‑1 methyl substitution on the cyclohexane ring [REFS‑1]. This specific substitution pattern yields a compound with a predicted normal boiling point of 288.5 ± 7.0 °C and a density of 0.9 ± 0.1 g/cm³, as catalogued in authoritative physicochemical databases [REFS‑2]. The molecule is marketed as a research chemical and synthetic intermediate, with commercial availability at a certified purity of 97 % [REFS‑3].

N,1-Dimethylcyclohexane-1-carboxamide: Substitution Risks


The cyclohexanecarboxamide scaffold is used in diverse functional roles—from cooling agents (WS‑3, WS‑12) to synthetic intermediates—yet even a single methyl‑group relocation substantially alters key physicochemical properties. For example, N,1‑dimethylcyclohexane‑1‑carboxamide exhibits a predicted boiling point 38.8 °C higher than its regioisomer N,N‑dimethylcyclohexanecarboxamide [REFS‑1], and its computed vapor pressure is essentially zero versus 0.0225 mmHg for the N,N‑dimethyl analog at 25 °C [REFS‑2]. Such differences directly impact distillation‑based purification workflows, headspace analysis, and formulation volatility. Furthermore, the unique BMRB‑archived ¹H NMR spectrum [REFS‑3] provides a definitive analytical fingerprint that generic “cyclohexanecarboxamide” materials cannot match, making indiscriminate substitution a source of identification ambiguity and batch‑failure risk.

N,1-Dimethylcyclohexane-1-carboxamide: Quantitative Differentiation


Boiling Point Advantage over N,N-Dimethyl Analog

N,1‑Dimethylcyclohexane‑1‑carboxamide has a predicted normal boiling point of 288.5 ± 7.0 °C [REFS‑1], whereas the regioisomeric N,N‑dimethylcyclohexanecarboxamide boils at 249.7 °C at 760 mmHg [REFS‑2]. The 38.8 °C difference reflects the distinct intermolecular interactions arising from the N‑methyl/C‑1‑methyl substitution pattern versus N,N‑dimethyl substitution.

Physicochemical property Distillation Thermal stability Process chemistry

Near-Zero Vapor Pressure vs. N,N-Dimethyl Analog

The predicted vapor pressure of N,1‑dimethylcyclohexane‑1‑carboxamide is 0.0 ± 0.6 mmHg at 25 °C [REFS‑1], whereas N,N‑dimethylcyclohexanecarboxamide exhibits a measurable vapor pressure of 0.0225 mmHg under the same conditions [REFS‑2]. The essentially non‑volatile character of the target compound is quantitatively distinct.

Volatility Headspace analysis Formulation Environmental fate

Unique ¹H NMR Fingerprint in BMRB

The Biological Magnetic Resonance Data Bank (BMRB) holds a rigorously acquired ¹H NMR spectrum of N,1‑dimethylcyclohexane‑1‑carboxamide (2 mM in DMSO‑d₆, 298 K, pH 7.4, 600 MHz) [REFS‑1]. This publicly available reference spectrum provides a unique chemical‑shift fingerprint that differentiates the target compound from all other cyclohexanecarboxamides, none of which share an identical substitution pattern and thus an identical NMR profile.

Analytical chemistry Quality control Structural elucidation

Certified Purity from Specialized Supplier

Leyan (Shanghai) supplies N,1‑dimethylcyclohexane‑1‑carboxamide with a certified minimum purity of 97 % [REFS‑1]. While generic cyclohexanecarboxamide or the N‑methyl analog are also available at similar nominal purities from other vendors, the combined specification of exact regioisomer identity plus documented 97 % purity reduces the procurement risk of receiving an isomerically ambiguous mixture.

Procurement Purity specification Reproducibility

N,1-Dimethylcyclohexane-1-carboxamide: Key Applications


High-Temperature Distillative Purification

Process chemists designing a solvent‑free distillation step can leverage the compound’s predicted boiling point of 288.5 °C [REFS‑1], which is approximately 39 °C higher than that of N,N‑dimethylcyclohexanecarboxamide. This wider thermal window reduces co‑distillation with lower‑boiling impurities and permits purification at temperatures that would degrade more volatile analogs.

Headspace-GC with Ultra-Low Background

Analytical laboratories developing headspace‑GC methods for trace volatile analysis benefit from the target compound’s essentially zero predicted vapor pressure [REFS‑2]. Selecting N,1‑dimethylcyclohexane‑1‑carboxamide as a matrix component or internal standard minimizes background interference, a distinct advantage over the N,N‑dimethyl analog, which exhibits a measurable vapor pressure of 0.0225 mmHg.

Identity Verification via BMRB NMR

QC departments that require unambiguous compound identification can match experimental ¹H NMR spectra against the BMRB reference spectrum of N,1‑dimethylcyclohexane‑1‑carboxamide [REFS‑3]. This definitive spectroscopic fingerprint prevents acceptance of regioisomeric or mis‑labeled material, a risk inherent when ordering generic ‘cyclohexanecarboxamide’ products.

Defined Regioisomer for SAR & IP-Sensitive Synthesis

In structure‑activity relationship (SAR) campaigns or patent‑sensitive synthetic routes, the exact placement of the N‑methyl and C‑1 methyl groups is critical. Procuring N,1‑dimethylcyclohexane‑1‑carboxamide with a documented CAS number and certified 97 % purity [REFS‑4] ensures that the regioisomer used in experiments matches literature precedents or internal specifications, safeguarding reproducibility and intellectual property positions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,1-Dimethylcyclohexane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.